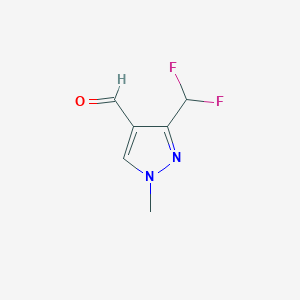

3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbaldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been reported . These compounds were synthesized and tested against several phytopathogenic fungi. The synthesis involved the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been reported . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, late-stage difluoromethylation reactions have been reported for various compounds . These reactions involve the transfer of a CF2H group to a carbon atom in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 176.12 g/mol and a melting point of 200–201°C .Wissenschaftliche Forschungsanwendungen

Späte Difluormethylierung

Diese Verbindung kann in Spätphasen-Difluormethylierungsprozessen verwendet werden . Dieses Forschungsgebiet hat von der Erfindung mehrerer Difluormethylierungsreagenzien profitiert . Das letzte Jahrzehnt hat einen Aufschwung metallbasierter Methoden erlebt, die CF2H sowohl in stöchiometrischer als auch in katalytischer Weise auf C(sp2)-Stellen übertragen können .

Photokatalytische Difluormethylierung

Die Verbindung kann in photokatalytischen Difluormethylierungsreaktionen verwendet werden . Diese Reaktionen werden an (Hetero)aromaten und Kohlenstoff-Kohlenstoff-ungesättigten aliphatischen Substraten unter milden und umweltfreundlichen Bedingungen durchgeführt .

Arzneimittelforschung

Die einzigartige Struktur der Verbindung ermöglicht die Erforschung neuartiger Reaktionen und Synthesewege und macht sie zu einem wertvollen Werkzeug für die Arzneimittelforschung. Die CF2H-Einheit ist isoster und isopolar zu den –OH- und –SH-Gruppen und wirkt als lipophiler Wasserstoffbrückenbindungsdonor .

Materialwissenschaften

Die Verbindung zeigt ein immenses Potenzial in der Materialwissenschaft. Die Einführung von Fluorsubstituenten in diese Arten von Molekülen hat einen bemerkenswerten positiven Einfluss auf ihre physikalischen Eigenschaften, einschließlich der metabolischen Stabilität, Löslichkeit und Lipophilie .

Pflanzenschutzforschung

Die Verbindung ist auch in der Pflanzenschutzforschung relevant . Die Difluormethylgruppe hat in der medizinischen Chemie besondere Aufmerksamkeit erlangt, da die CF2H-Einheit isoster und isopolar zu den –OH- und –SH-Gruppen ist .

Katalyse Studien

Die Verbindung wird in Katalyse-Studien verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuartiger Reaktionen und Synthesewege.

Wirkmechanismus

Target of Action

The primary target of the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, playing a crucial role in energy production within cells .

Mode of Action

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway leads to a decrease in ATP production, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde affects the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The disruption of this cycle leads to a decrease in the production of ATP, the main energy currency of cells, and an accumulation of succinate .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of succinate dehydrogenase by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde leads to a decrease in ATP production and an accumulation of succinate . This can disrupt the normal functioning of cells, leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle

Metabolic Pathways

It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXBZAWJIBFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094484-55-5 | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)

![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)

![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)

![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)

![3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2424596.png)

![Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2424599.png)